molecular formula C13H17ClN4 B12867771 5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride

5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride

Cat. No.: B12867771
M. Wt: 264.75 g/mol
InChI Key: MPSUCWXIVDIYEO-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a benzyl group and a tetrahydropyrazolopyridine core, makes it a valuable candidate for various chemical and biological studies.

Properties

Molecular Formula

C13H17ClN4

Molecular Weight

264.75 g/mol

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C13H16N4.ClH/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H3,14,15,16);1H

InChI Key

MPSUCWXIVDIYEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2N)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol hydrochloride
  • 5-Benzyl-4,5,6,7-tetrahydro[1,2,3]thiadiazolo[5,4-c]pyridine
  • 2-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol

Uniqueness

5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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